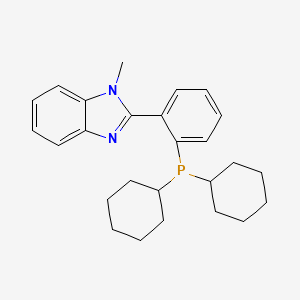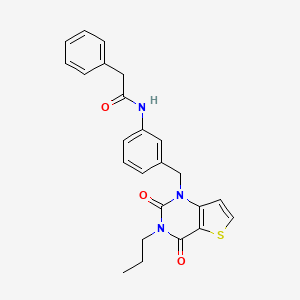
Fen1-IN-SC13
Descripción general
Descripción
Fen1-IN-SC13 is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fen1-IN-SC13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fen1-IN-SC13 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Cancer Therapy
Fen1-IN-SC13 (FEN1 inhibitor SC13) is primarily investigated in the context of cancer therapy. FEN1, a DNA flap endonuclease, is pivotal in DNA replication and repair. It's overexpression in cancer cells, particularly in breast cancer, is essential for their rapid proliferation. Inhibiting FEN1 activity can impede DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. SC13, a small molecular compound, specifically targets FEN1, demonstrating its potential as a potent strategy for cancer therapy. It has shown efficacy in suppressing cancer cell proliferation, inducing chromosome instability, and sensitizing cancer cells to DNA damage-inducing therapeutic modalities, ultimately impeding cancer progression in models such as breast cancer (He et al., 2016).
Synergistic Effects with Chemotherapeutic Drugs
Studies have explored the synergistic effects of SC13 when combined with other chemotherapeutic drugs. For instance, the efficacy of paclitaxel, a major anticancer drug for cervical cancer, is significantly enhanced when used in conjunction with SC13. This indicates a potential novel strategy for tumor-targeting therapy in cervical cancer and possibly other cancers, offering a way to overcome common obstacles like enhanced DNA repair pathways in cancer cells (He et al., 2018).
Potential as a Diagnostic and Therapeutic Biomarker
FEN1's overexpression is common in various cancers due to the upregulation of DNA replication. Its role as a potential biomarker in oncological investigations is being explored. Innovative methods like signal-amplified detection based on cleavage-induced ligation of a dumbbell DNA probe and rolling circle amplification (RCA) have been developed. These methods provide highly sensitive and specific detection of FEN1, facilitating the quantification of FEN1 in real samples. The inhibitory effects of chemicals on FEN1 are also evaluated, paving the way for the development of FEN1 assay methods that involve signal amplification, which can enrich tools for FEN1-based diagnostics (Li et al., 2021).
Propiedades
IUPAC Name |
N-[3-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-12-26-23(29)22-20(11-13-31-22)27(24(26)30)16-18-9-6-10-19(14-18)25-21(28)15-17-7-4-3-5-8-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMMKOHIRMBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fen1-IN-SC13 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




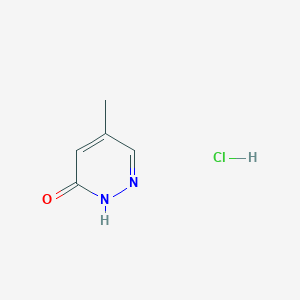
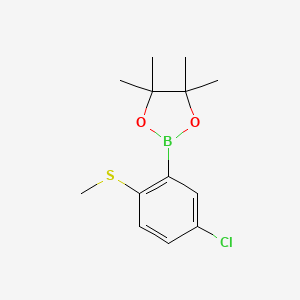
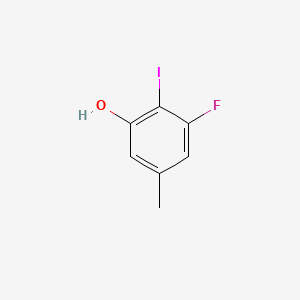
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)
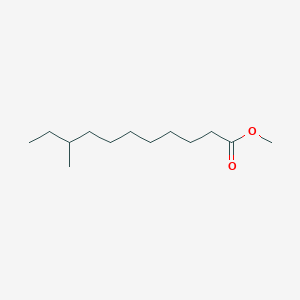
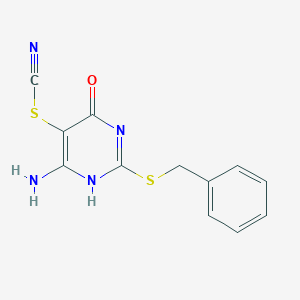
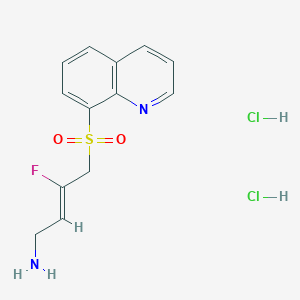


![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)
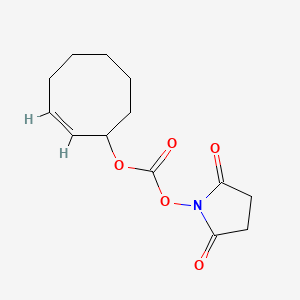
![Methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8227584.png)
